1-(1-Bromopropyl)-2,4,6-trifluorobenzene
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Overview
Description
1-(1-Bromopropyl)-2,4,6-trifluorobenzene is an organic compound that features a benzene ring substituted with three fluorine atoms and a bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropyl)-2,4,6-trifluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-phenylpropene using hydrogen bromide (HBr) to yield 1-(1-bromopropyl)benzene . The trifluoromethylation can be achieved by introducing trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropyl)-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Major Products Formed:
Substitution Reactions: Products include iodopropyl derivatives.
Oxidation Reactions: Products include trifluoromethylated alcohols or ketones.
Reduction Reactions: Products include propylbenzene derivatives.
Scientific Research Applications
1-(1-Bromopropyl)-2,4,6-trifluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Bromopropyl)-2,4,6-trifluorobenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and radical-mediated reactions .
Comparison with Similar Compounds
1-Bromopropylbenzene: Similar structure but lacks the trifluoromethyl groups.
2,4,6-Trifluorobromobenzene: Similar structure but lacks the propyl group.
1-(1-Bromopropyl)-2,4-difluorobenzene: Similar structure with one less fluorine atom.
Uniqueness: 1-(1-Bromopropyl)-2,4,6-trifluorobenzene is unique due to the presence of both bromopropyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl groups enhance the compound’s stability and influence its electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(1-bromopropyl)-1,3,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-2-6(10)9-7(12)3-5(11)4-8(9)13/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEMFXDVWAYGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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